Cas no 202811-17-4 (N-{2-2-(methylamino)ethylphenyl}methanesulfonamide)

N-{2-2-(methylamino)ethylphenyl}methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- Methanesulfonamide, N-[2-[2-(methylamino)ethyl]phenyl]-
- N-{2-2-(methylamino)ethylphenyl}methanesulfonamide
- N-[2-[2-(methylamino)ethyl]phenyl]methanesulfonamide
- 202811-17-4
- IJELUJLKMVZBTA-UHFFFAOYSA-N
- SCHEMBL7647398
- N-(2-(2-(methylamino)ethyl)phenyl)methanesulfonamide
- DB-199156
-
- インチ: InChI=1S/C10H16N2O2S/c1-11-8-7-9-5-3-4-6-10(9)12-15(2,13)14/h3-6,11-12H,7-8H2,1-2H3
- InChIKey: IJELUJLKMVZBTA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 228.09324893Da
- どういたいしつりょう: 228.09324893Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
N-{2-2-(methylamino)ethylphenyl}methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-51274451-10.0g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 10.0g |
$3687.0 | 2023-02-04 | |
Enamine | BBV-51274451-2.5g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
Enamine | BBV-51274451-1.0g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 1.0g |
$1117.0 | 2023-02-04 | |
Enamine | BBV-51274451-10g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 10g |
$3687.0 | 2023-10-28 | |
Enamine | BBV-51274451-1g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 1g |
$1117.0 | 2023-10-28 | |
Enamine | BBV-51274451-5g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 5g |
$2933.0 | 2023-10-28 | |
Enamine | BBV-51274451-5.0g |
N-{2-[2-(methylamino)ethyl]phenyl}methanesulfonamide |
202811-17-4 | 95% | 5.0g |
$2933.0 | 2023-02-04 |
N-{2-2-(methylamino)ethylphenyl}methanesulfonamide 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
N-{2-2-(methylamino)ethylphenyl}methanesulfonamideに関する追加情報
Compound CAS No 202811-17-4: N-{2-[2-(Methylamino)ethyl]phenyl}methanesulfonamide
N-{2-[2-(Methylamino)ethyl]phenyl}methanesulfonamide, also known by its CAS number 202811-17-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a substituted phenyl ring. The methylamino group attached to the ethyl chain further enhances its chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of this compound in drug development, particularly in the design of bioactive molecules. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to innovative therapeutic agents. The methanesulfonamide group is known for its stability and bioavailability, making it an attractive moiety for medicinal chemists.
The synthesis of N-{2-[2-(Methylamino)ethyl]phenyl}methanesulfonamide involves a multi-step process that includes nucleophilic substitution and coupling reactions. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity. These advancements have made the compound more accessible for further research and development.
In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, studies have demonstrated its role in modulating cellular signaling pathways, which could be exploited for treating conditions such as cancer and neurodegenerative diseases.
One of the most recent breakthroughs involving this compound is its use in targeted drug delivery systems. By modifying the methylamino group or incorporating additional functional groups, researchers have developed prodrugs that can selectively deliver therapeutic payloads to specific tissues or cells. This approach not only enhances efficacy but also reduces off-target effects, making it a promising strategy in personalized medicine.
The structural versatility of N-{2-[2-(Methylamino)ethyl]phenyl}methanesulfonamide also makes it a valuable tool in materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in catalysis, gas storage, and sensing technologies.
Furthermore, computational studies have provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the methanesulfonamide group significantly influences the molecule's electron distribution, which plays a crucial role in its interactions with biological systems.
In conclusion, N-{2-[2-(Methylamino)ethyl]phenyl}methanesulfonamide (CAS No 202811-17-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with advancements in synthetic methods and computational modeling, positions it as a key player in future innovations in medicine and materials science.
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